3-((Oxetan-3-ylamino)methyl)benzonitrile
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Overview
Description
3-((Oxetan-3-ylamino)methyl)benzonitrile is a chemical compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of an oxetane ring, an amino group, and a benzonitrile moiety. It is primarily used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Oxetan-3-ylamino)methyl)benzonitrile typically involves the reaction of 3-aminomethylbenzonitrile with an oxetane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amino group, followed by the addition of an oxetane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-((Oxetan-3-ylamino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-((Oxetan-3-ylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((Oxetan-3-ylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring and amino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-((Oxetan-3-ylamino)methyl)benzamide
- 3-((Oxetan-3-ylamino)methyl)benzoic acid
- 3-((Oxetan-3-ylamino)methyl)benzaldehyde
Uniqueness
3-((Oxetan-3-ylamino)methyl)benzonitrile is unique due to its specific combination of an oxetane ring, amino group, and benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[(oxetan-3-ylamino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVIYYWHRMUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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